N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride
Overview
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride is a chemical compound with the molecular formula C5H10ClNO4S2. It is known for its unique structure, which includes a thiolane ring with a sulfonyl chloride group and a methylcarbamoyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride typically involves the reaction of thiolane derivatives with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or chloroform, and the reaction temperature is usually maintained at low to moderate levels to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The thiolane ring can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: The compound can be reduced to form thiolane derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted thiolane derivatives, sulfoxides, and sulfones. These products have various applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiolane derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride involves its interaction with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity makes it a valuable tool in the study of enzyme mechanisms and protein function .
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride: Similar structure but with a sulfamoyl group instead of a carbamoyl group.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride: Contains an acetamide group and is used in different applications.
Uniqueness
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride is unique due to its specific reactivity and the presence of both a sulfonyl chloride and a methylcarbamoyl group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methylcarbamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3S/c1-8(6(7)9)5-2-3-12(10,11)4-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPTXLMTIZIQNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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